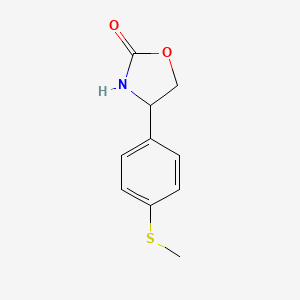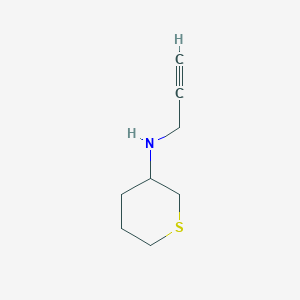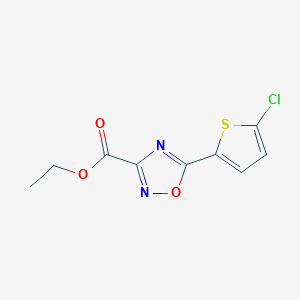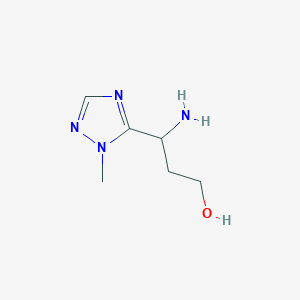
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is an organic compound that features a triazole ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through multiple pathwaysThis process involves the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall productivity.
化学反応の分析
Types of Reactions
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical assays and can be used to study enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes, thereby affecting biochemical pathways. The triazole ring and amino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: This compound also contains a triazole ring and an amino group but lacks the hydroxyl group present in 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring structure but includes a carbohydrazide group instead of a hydroxyl group.
Uniqueness
The presence of both the hydroxyl group and the triazole ring in this compound makes it unique compared to other similar compounds
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
3-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-4-9-10)5(7)2-3-11/h4-5,11H,2-3,7H2,1H3 |
InChIキー |
GANNCTJARXXSEH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


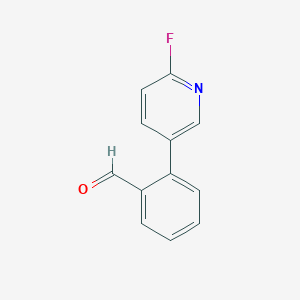
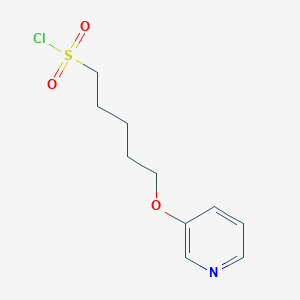
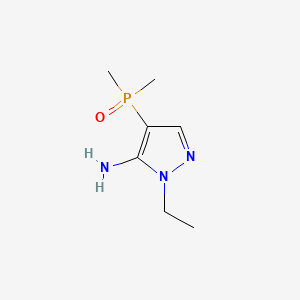
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
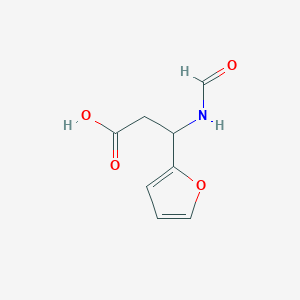
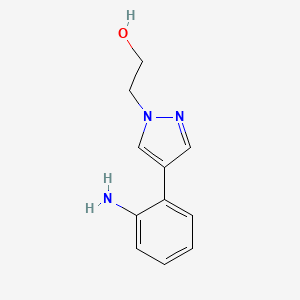
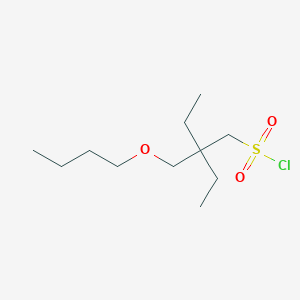
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
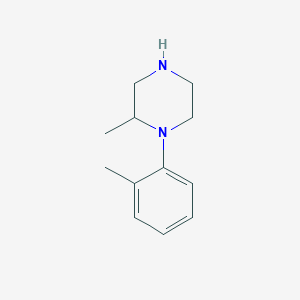
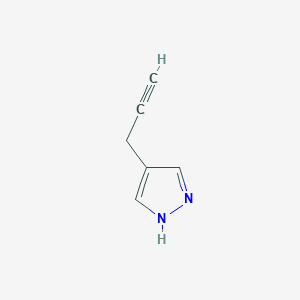
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
